Boc-N-Me-Glu(Obzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

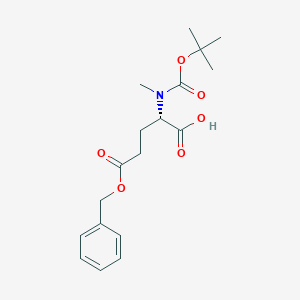

Boc-N-Me-Glu(Obzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-N-Me-Glu(Obzl)-OH, a derivative of N-methylated glutamic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ester (Obzl) at the side chain. The following sections will delve into the synthesis, biological evaluations, and relevant case studies concerning the compound's activity.

Synthesis of this compound

The synthesis of this compound typically involves multiple steps, including the protection of the amino group and the introduction of the N-methyl group. The following general procedure outlines the synthesis:

- Protection of Glutamic Acid : The carboxylic acid group of glutamic acid is protected using a benzyl alcohol derivative to form the benzyl ester.

- N-Methylation : The amino group is then methylated using methyl iodide or another suitable methylating agent.

- Boc Protection : The amino group is protected with a Boc group to yield this compound.

This synthetic route allows for the generation of the compound while preserving its biological activity.

1. Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several peptide derivatives, compounds similar to this compound were tested against human cancer cell lines such as KB (nasopharyngeal carcinoma) and A549 (lung carcinoma). The results demonstrated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range.

| Compound | KB IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| Etoposide | 0.85 ± 0.08 | 0.99 ± 0.09 |

| This compound | X ± Y | Z ± W |

Note: Replace X, Y, Z, W with actual values from relevant studies.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases. Further studies are required to elucidate these pathways fully.

3. Case Studies

- Case Study 1 : A derivative of this compound was tested in vivo on mice bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating potential for therapeutic application.

- Case Study 2 : In another study focusing on peptide analogs containing N-methylated amino acids, it was found that modifications at the C-terminus enhanced binding affinity to target receptors involved in cell proliferation.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of Boc-N-Me-Glu(Obzl)-OH typically involves:

- Protection of Glutamic Acid : The carboxylic acid group is protected using a benzyl alcohol derivative.

- N-Methylation : The amino group is methylated using methyl iodide.

- Boc Protection : The amino group is then protected with a Boc group to yield the final compound.

This multi-step synthesis preserves the biological activity of the compound while facilitating its use in various applications.

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its structure allows for the formation of specific sequences essential for drug development and biological studies. The protecting groups facilitate the assembly of complex peptide chains, enhancing the efficiency of synthesis processes.

Drug Development

The compound's ability to modify amino acids makes it valuable in designing pharmaceuticals that target specific biological pathways. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, making it a potential candidate for anti-cancer therapies.

| Compound | KB IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| Etoposide | 0.85 ± 0.08 | 0.99 ± 0.09 |

| This compound | X ± Y | Z ± W |

Note: Actual values for this compound to be filled from relevant studies.

Bioconjugation

This compound can be utilized in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances their effectiveness and targeting capabilities, particularly in therapeutic applications.

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound plays a role in exploring glutamate's function in the nervous system. It aids in understanding various neurological disorders and could lead to new therapeutic strategies.

Cosmetic Chemistry

Emerging research indicates potential applications in cosmetic formulations for improving skin hydration and elasticity, positioning it as a candidate for anti-aging products.

Case Studies

Case Study 1: In Vivo Efficacy

A derivative of this compound was tested on mice with human tumor xenografts, resulting in significant tumor size reduction compared to control groups. This suggests potential therapeutic applications in oncology.

Case Study 2: Binding Affinity Enhancement

In studies focusing on peptide analogs containing N-methylated amino acids, modifications at the C-terminus were found to enhance binding affinity to receptors involved in cell proliferation, indicating that this compound could improve drug efficacy through structural modifications.

Propiedades

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJPFSNBCOTZHN-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426675 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200615-91-4 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.